n-(1,3,4-Thiadiazol-2-yl)acetamide
CAS No.: 5393-55-5
VCID: VC0194325
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-(1,3,4-Thiadiazol-2-yl)acetamide is a chemical compound with a molecular weight of 143.17 g/mol . It is also identified by the CAS number 5393-55-5 . The compound is also known by other names, including N-1,3,4-Thiadiazol-2-ylacetamide, 2-Acetylamino-1,3,4-thiadiazole, and Acetamide, N-1,3,4-thiadiazol-2-yl- . The PubChem database provides detailed information about this compound, including its chemical structure, computed descriptors such as the IUPAC name (N-(1,3,4-thiadiazol-2-yl)acetamide), InChI and SMILES notations, and other identifiers . It also lists several synonyms and related identifiers, such as European Community (EC) Number, UNII, ChEMBL ID, DSSTox Substance ID, Nikkaji Number, NSC Number and Wikidata Q27254091 . While the provided search results do not offer information on similar chemical compounds, they do highlight the importance of skills such as data analysis, research methodologies, and effective communication in the field of research . These skills are crucial for research assistants involved in designing experiments, analyzing data, and contributing to publications . Derivatives of 2-(1,2,4-triazol-3-ylsulfanyl)-N-1,3,4-thiadiazol-2-yl acetamide are useful for the treatment of diabetes . |
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CAS No. | 5393-55-5 |
Product Name | n-(1,3,4-Thiadiazol-2-yl)acetamide |
Molecular Formula | C4H5N3OS |
Molecular Weight | 143.17 g/mol |
IUPAC Name | N-(1,3,4-thiadiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) |
Standard InChIKey | YOGFGFKRNRQDMF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NN=CS1 |
Canonical SMILES | CC(=O)NC1=NN=CS1 |
Appearance | Soild powder |
Purity | > 95% |
Synonyms | 2-Acetamido-1,3,4-thiadiazole; 2-Acetamido-1,3,4-thiadiazole; 2-Acetylamino-1,3,4-thiadiazole |
PubChem Compound | 94839 |
Last Modified | Aug 15 2023 |
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